4-Methoxydihydro-2h-pyran-2,6(3h)-dione
Description
Significance of Glutaric Anhydride (B1165640) Derivatives in Synthetic Design
4-Methoxydihydro-2H-pyran-2,6(3H)-dione is a derivative of glutaric anhydride. Glutaric anhydride itself is a versatile reagent in organic synthesis, valued for its reactivity toward nucleophiles. nbinno.comchemimpex.com The anhydride ring can be opened by alcohols or amines to form ester or amide linkages, respectively, a process that introduces a five-carbon chain with reactive termini. This reactivity makes glutaric anhydride and its derivatives valuable building blocks for creating complex molecular architectures, including polymers, resins, and pharmaceuticals. nbinno.comfiveable.me The substitution on the pyran ring, as in the case of the methoxy (B1213986) group in the target molecule, is expected to modulate this reactivity and introduce new functionalities.
Overview of Heterocyclic Systems with Pyranone Moieties
The pyranone moiety is a key feature of many biologically active natural and synthetic products. researchgate.netorientjchem.org Pyran and its fused-ring derivatives are of great interest due to their diverse biological properties, which include anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netresearchgate.net The dihydropyran-2-one substructure, in particular, is found in various pharmaceutical products and serves as a versatile platform for accessing other important molecular scaffolds. mdpi.com The presence of two carbonyl groups in the dihydropyran-2,6(3H)-dione scaffold enhances its electrophilicity and potential for undergoing a variety of chemical transformations.
Research Trajectories for Alkoxy-Substituted Dihydropyran-2,6(3H)-diones
Research into alkoxy-substituted dihydropyran-2,6(3H)-diones is driven by the desire to create novel compounds with tailored properties. The introduction of an alkoxy group, such as the methoxy group in this compound, can significantly influence the electronic and steric properties of the molecule. This, in turn, can affect its reactivity and biological activity. Current research focuses on the synthesis of optically active alkoxy-substituted pyranones and their use as dienophiles in Diels-Alder cycloadditions, demonstrating their potential in asymmetric synthesis. researchgate.net The development of new synthetic methodologies to access these compounds, including organocatalytic approaches, is an active area of investigation. mdpi.com
Contextualization of this compound within Pyran Chemistry
This compound is situated within the broader family of pyran chemistry as a functionalized derivative of glutaric anhydride. guidechem.comnist.gov Its structure combines the reactive anhydride functionality with a stereocenter at the 4-position, bearing a methoxy group. This specific substitution pattern suggests potential for unique reactivity and stereochemical outcomes in its chemical transformations. While specific research findings on this compound are not extensively documented in publicly available literature, its structural features place it at the intersection of several important areas of synthetic and medicinal chemistry.
Data on Related Dihydropyran-2,6(3H)-dione Compounds
Due to the limited specific data available for this compound, the following tables present information for the parent compound, glutaric anhydride (dihydro-2H-pyran-2,6(3H)-dione), and a methylated analog to provide context.
Table 1: Physicochemical Properties of Glutaric Anhydride
| Property | Value |
|---|---|
| CAS Number | 108-55-4 nist.gov |
| Molecular Formula | C5H6O3 nist.gov |
| Molecular Weight | 114.10 g/mol nbinno.com |
| Appearance | White crystalline powder nbinno.com |
| Melting Point | 52-57 °C nbinno.com |
Table 2: Spectroscopic Data for a Related Compound: 6-Methyl-2H-pyran-2,4(3H)-dione
| Spectroscopic Data | Information |
|---|---|
| Molecular Formula | C6H6O3 nih.gov |
| Molecular Weight | 126.11 g/mol nih.gov |
| IUPAC Name | 6-methylpyran-2,4-dione nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4-methoxyoxane-2,6-dione |
InChI |
InChI=1S/C6H8O4/c1-9-4-2-5(7)10-6(8)3-4/h4H,2-3H2,1H3 |
InChI Key |
WRPOUVIEAGWGIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)OC(=O)C1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Principles for Dihydropyran 2,6 3h Diones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule and the relative stereochemistry of its chiral centers. For 4-Methoxydihydro-2h-pyran-2,6(3h)-dione, ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration. The methoxy (B1213986) group (-OCH₃) would be expected to appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The proton at the C4 position, being attached to a carbon bearing an electronegative oxygen atom, would likely resonate as a multiplet in the region of 4.0-4.5 ppm. The protons on the C3 and C5 positions, adjacent to the carbonyl groups and the C4 methoxy-substituted carbon, would exhibit complex splitting patterns due to coupling with each other and the C4 proton. Their chemical shifts would be expected in the range of 2.5-3.5 ppm. The coupling constants between the C4 proton and the C3 and C5 protons would be crucial for determining the relative stereochemistry (cis/trans) of the methoxy group with respect to the adjacent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The two carbonyl carbons (C2 and C6) would be the most downfield, typically appearing in the range of 165-175 ppm. The carbon of the methoxy group would be expected around 55-60 ppm. The C4 carbon, directly attached to the methoxy group, would resonate in the region of 70-80 ppm. The C3 and C5 carbons, being alpha to the carbonyls, would be found in the 30-40 ppm range. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These experiments would be instrumental in confirming the connectivity of the entire molecule. Nuclear Overhauser Effect (NOE) experiments would provide through-space correlations between protons, which is vital for confirming the spatial arrangement of substituents and thus the stereochemistry at C4.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 170-175 |
| C3 | 2.8-3.2 (m) | 35-45 |
| C4 | 4.2-4.6 (m) | 75-85 |
| C5 | 2.8-3.2 (m) | 35-45 |
| C6 | - | 170-175 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the cyclic anhydride (B1165640) and ether functionalities.
Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of a cyclic anhydride are the two carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching modes. spectroscopyonline.com For a five-membered ring anhydride, these typically appear around 1865 cm⁻¹ (asymmetric) and 1780 cm⁻¹ (symmetric). For the six-membered ring of a dihydropyran-2,6(3H)-dione, these bands are expected at slightly lower wavenumbers, generally in the regions of 1820-1780 cm⁻¹ and 1760-1740 cm⁻¹. spectroscopyonline.com The presence of the methoxy group would also give rise to a characteristic C-O stretching band for the ether linkage, which would be expected in the 1200-1000 cm⁻¹ region. The C-H stretching vibrations of the methylene (B1212753) and methoxy groups would appear in the 3000-2850 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretches are also visible in the Raman spectrum, they are often weaker than in the IR. However, the C-C and C-O single bond stretches of the pyran ring would be expected to give rise to distinct Raman signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, which can aid in the detailed analysis of the molecular structure.
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| C=O (asymmetric) | 1820-1780 (strong) | 1820-1780 (weak) | Asymmetric stretch |
| C=O (symmetric) | 1760-1740 (strong) | 1760-1740 (moderate) | Symmetric stretch |
| C-O-C (ether) | 1200-1000 (strong) | 1200-1000 (moderate) | Asymmetric stretch |
Mass Spectrometry Techniques in Elucidating Molecular Frameworks
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•). The fragmentation of this ion would be expected to follow pathways characteristic of cyclic anhydrides and ethers. libretexts.orgwikipedia.org Common fragmentation pathways for cyclic anhydrides include the loss of CO₂ (44 Da) and CO (28 Da). The presence of the methoxy group would likely lead to the loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da) through rearrangement. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the molecular ion and its fragments, which would further confirm the molecular formula.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value | Possible Fragment | Neutral Loss |
|---|---|---|
| [M]⁺• | Molecular Ion | - |
| [M - 31]⁺ | Loss of methoxy radical | •OCH₃ |
| [M - 44]⁺ | Loss of carbon dioxide | CO₂ |
X-ray Crystallography in Confirming Solid-State Structures
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and detailed three-dimensional structural data for crystalline compounds. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
For this compound, a successful single-crystal X-ray diffraction analysis would provide:
Unambiguous confirmation of the molecular connectivity and stereochemistry: The exact spatial arrangement of the methoxy group relative to the pyran ring would be determined.
Precise bond lengths, bond angles, and torsion angles: This data provides insight into the conformation of the dihydropyran ring (e.g., chair, boat, or twist-boat) and any strain within the molecule.
Information on intermolecular interactions in the solid state: This includes hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces, which govern the crystal packing.
While a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one, can provide insights into the expected bond lengths and angles of the 4-methoxy-pyranone core. researchgate.net
Interactive Data Table: Representative Crystallographic Parameters for a Related Pyranone
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1983 |
| b (Å) | 7.3732 |
| c (Å) | 9.6439 |
| α (°) | 81.489 |
| β (°) | 88.634 |
| γ (°) | 71.065 |
Data for 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one researchgate.net
Synthetic Methodologies for 4 Methoxydihydro 2h Pyran 2,6 3h Dione and Analogues
Strategies for Constructing the Dihydropyran-2,6(3H)-dione Ring System
The dihydropyran-2,6(3H)-dione scaffold is fundamentally a cyclic anhydride (B1165640) of a substituted glutaric acid. Its synthesis can be approached through the formation of this anhydride ring or by modifying an existing pyranone structure.
The most direct method for forming the dihydropyran-2,6(3H)-dione ring is through the cyclization of a corresponding dicarboxylic acid, specifically a substituted glutaric acid. This intramolecular dehydration can be achieved under various conditions. Heating the dicarboxylic acid is a common method to induce autocondensation and form the cyclic anhydride reactory.app. For instance, glutaric acid itself cyclizes to glutaric anhydride (oxane-2,6-dione) upon heating to 300 °C reactory.app.
Dehydrating agents can also be employed to facilitate the cyclization under milder conditions. Acetic anhydride is a frequently used reagent for this purpose google.com. The reaction of a substituted glutaric acid with excess acetic anhydride can yield the corresponding cyclic anhydride google.com. Another approach involves the use of catalysts, such as sulfonic acids, which can lower the reaction temperature and improve efficiency. The addition of an organic solvent capable of forming an azeotrope with water can further drive the reaction to completion by removing the water byproduct google.com.
The reaction between glutaric anhydride and N-benzylidenebenzylamine has been studied, leading to the formation of substituted piperidin-2-ones, showcasing the reactivity of the anhydride ring which can be a starting point for further derivatization researchgate.net.
Table 1: Examples of Cyclization Reactions for Glutaric Anhydride Formation
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Glutaric acid | Heat (300 °C) | Glutaric anhydride | reactory.app |
| 1,1-Cyclohexanediacetic acid | Acetic anhydride (excess) | 1,1-Cyclohexanediacetic acid anhydride | google.com |
| 1,1-Cyclohexanediacetic acid | Sulfuric acid (cat.), Toluene, Heat (120 °C) | 1,1-Cyclohexanediacetic acid anhydride | google.com |
| 3-Isobutyl-pentanedioic acid | Heat (270 °C) | 3-Isobutyl-pentanedioic acid anhydride | google.com |
Derivatization of Pre-existing Pyranone Structures
An alternative strategy involves the modification of an already formed pyranone ring. Various synthetic methods have been developed to access substituted pyranones, which can then serve as precursors. For example, the thermolysis of 5-phenyl-2,3-dihydro-2,3-furandione in an inert solvent can yield a 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one intermediate researchgate.net. Such hydroxy-substituted pyranones are key intermediates for introducing the methoxy (B1213986) group, as will be discussed in section 3.2.
Furthermore, pyranone structures can be synthesized through cycloaddition reactions. N-Heterocyclic carbene (NHC)-catalyzed [4 + 2] annulation of activated esters and enones can produce enantioenriched dihydropyranones organic-chemistry.orgmdpi.com. These methods provide access to a wide range of substituted pyranone cores that can be further functionalized. The synthesis of pyranone derivatives through the condensation of various starting materials, such as the reaction of a starting material with acetylacetone to form a diazepine derivative, highlights the versatility of building complex molecules from pyranone-like precursors researchgate.net.
Introduction of the Methoxy Substituent at the C-4 Position
The introduction of a methoxy group at the C-4 position of the dihydropyran-2,6(3H)-dione ring is a critical step. This can be accomplished through direct alkylation or by transforming a precursor functional group at that position.
The methoxy group is often introduced by the methylation of a corresponding hydroxyl group wikipedia.org. For the synthesis of 4-methoxydihydro-2H-pyran-2,6(3H)-dione, a 4-hydroxy-dihydropyran-2,6(3H)-dione precursor would be required. The synthesis of 4-hydroxy-2H-pyran-2,6(3H)-dione has been reported, providing a viable starting point prepchem.com. The hydroxyl group of such a precursor can be methylated using standard alkylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
Selective N-alkylation of 4-alkoxy-2-pyridones has been achieved using tetrabutylammonium iodide and potassium tert-butoxide, a method that could potentially be adapted for the O-alkylation of 4-hydroxy-pyranones researchgate.net. The choice of base and solvent is crucial to favor O-alkylation over other potential side reactions.
As mentioned, the most common precursor for introducing a methoxy group is a hydroxyl-substituted analogue. The synthesis of 4-hydroxy-6-alkyl-2-pyrones is well-established, and these compounds are effective nucleophiles in reactions like Mitsunobu and oxa-Michael additions beilstein-journals.org. The hydroxyl group of a 4-hydroxydihydropyran-2,6(3H)-dione can be converted to a methoxy group.
Alternatively, a halo-substituted precursor, such as a 4-bromo or 4-chloro derivative, could be subjected to nucleophilic substitution with a methoxide source, such as sodium methoxide wikipedia.org. This approach is common in the synthesis of aryl methoxides from aryl halides and could be applicable to the dihydropyranone system, assuming the halo-substituted precursor is accessible wikipedia.org.
Table 2: General Methods for Methoxy Group Introduction
| Precursor Functional Group | Reagent | Reaction Type | Product Functional Group | Reference |
|---|---|---|---|---|
| Hydroxyl (-OH) | Methyl iodide (CH₃I), Base | Williamson Ether Synthesis | Methoxy (-OCH₃) | wikipedia.org |
| Hydroxyl (-OH) | Dimethyl sulfate ((CH₃)₂SO₄), Base | Alkylation | Methoxy (-OCH₃) | General Knowledge |
| Halogen (-X) | Sodium methoxide (NaOCH₃) | Nucleophilic Substitution | Methoxy (-OCH₃) | wikipedia.org |
Stereoselective Synthesis of this compound
Achieving stereoselectivity in the synthesis of this compound is crucial if chiral centers are present. The stereochemistry at the C-4 position, as well as any other substituents on the ring, needs to be controlled.
Stereoselective methods for the synthesis of substituted tetrahydropyrans often rely on intramolecular reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product. For instance, the TMSOTf-promoted annulation of certain silanes with aldehydes can produce 2,6-cis-tetrahydropyrans with high diastereoselectivity, proceeding through a chair-like transition state nih.gov.
The stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones has been achieved through the stereoselective addition of Gilman or Grignard reagents to dihydropyran-4-ones nih.gov. This highlights that nucleophilic additions to a pre-existing pyranone ring can proceed with high stereocontrol. A similar approach could be envisioned for the introduction of a substituent at the C-4 position of a dihydropyran-2,6(3H)-dione precursor, where the incoming nucleophile attacks from the less sterically hindered face.
Furthermore, asymmetric catalysis can be employed to set the stereocenters during the formation of the pyranone ring. As mentioned, NHC-catalyzed reactions can provide enantioenriched dihydropyranones organic-chemistry.orgmdpi.com. If a chiral catalyst is used in the cyclization step to form the glutaric anhydride ring from a prochiral dicarboxylic acid, it could potentially lead to an enantioselective synthesis of the target molecule.
Table 3: Examples of Stereoselective Syntheses of Pyranone Derivatives
| Reaction Type | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
|---|---|---|---|
| Intramolecular Annulation | TMSOTf | High diastereoselectivity for cis-2,6-disubstituted products | nih.gov |
| Michael Addition | Gilman or Grignard reagents | Highly stereoselective addition | nih.gov |
| [4+2] Annulation | N-Heterocyclic Carbene (NHC) catalyst | High enantioselectivity | organic-chemistry.orgmdpi.com |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing chemists to produce a desired stereoisomer selectively. wikipedia.org The auxiliary, being chiral itself, creates a diastereomeric intermediate that biases the approach of reagents to one face of the molecule over the other. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the context of pyranone synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of stereogenic centers. For instance, chiral 3-alkoxycyclobutanones, which incorporate ethyl L-lactate as a chiral auxiliary, have been shown to react with aldehydes to produce 2,3-dihydro-4-pyranones with high enantiomeric excess (up to 93% ee). nih.gov Another widely applied class of auxiliaries are oxazolidinones, popularized by David A. Evans. wikipedia.orgresearchgate.net An acyl group attached to an oxazolidinone can undergo highly diastereoselective aldol additions, a key bond-forming reaction that could be employed to construct the backbone of pyranone precursors. researchgate.net Similarly, thiazolidinethione chiral auxiliaries are effective in guiding asymmetric aldol additions. nih.gov
Table 1: Examples of Chiral Auxiliaries in Pyranone-Related Synthesis
| Chiral Auxiliary | Reaction Type | Application Example | Achieved Selectivity |
| Ethyl L-Lactate | Aldol-type reaction | Synthesis of 2,3-dihydro-4-pyranones nih.gov | Up to 93% ee |
| Oxazolidinones | Aldol Addition | Formation of syn aldol products researchgate.net | High diastereoselectivity |
| Camphorsultam | Various | General asymmetric synthesis wikipedia.org | High diastereoselectivity |
| Thiazolidinethiones | Aldol Addition | Asymmetric aldol additions nih.gov | High diastereoselectivity |
Asymmetric Catalysis in Pyranone Synthesis
Asymmetric catalysis is a powerful technique where a small, substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This approach is highly efficient and is central to modern organic synthesis. rug.nl
Several catalytic asymmetric methods have been developed for the synthesis of enantioenriched pyranones. nih.gov A notable example involves the catalytic asymmetric alkylation of 2-furfurals using organozinc reagents in the presence of a chiral catalyst, followed by an Achmatowicz rearrangement to yield pyranones with enantiomeric excesses greater than 90%. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the enantioselective synthesis of chiral pyranone derivatives. researchgate.net
Furthermore, Lewis acid-mediated reactions, such as the Prins reaction, can be rendered asymmetric by using chiral catalysts to produce tetrahydropyran-4-ones with excellent yield and stereoselectivity. nih.gov Asymmetric hydrogenation is another key technique. The Noyori asymmetric hydrogenation, which uses a chiral ruthenium catalyst, can reduce furyl ketones to chiral furyl alcohols—key precursors for pyranones—with high enantioselectivity. mdpi.com
Table 2: Asymmetric Catalysis Methods for Pyranone Synthesis
| Catalytic System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| (-)-MIB / Organozinc | Asymmetric Alkylation / Achmatowicz Reaction | 2-Furfural derivatives nih.gov | Enantioenriched pyranones nih.gov | >90% nih.gov |
| Chiral N-Heterocyclic Carbenes (NHCs) | Various Annulations | Aldehydes and enals researchgate.net | Chiral pyranone derivatives researchgate.net | Varies |
| Chiral Ru-BINAP complex | Asymmetric Hydrogenation | Furyl ketones mdpi.com | Chiral furyl alcohols mdpi.com | High |
| Chiral Lewis Acids | Prins Cyclization | Chiral β-hydroxy-dioxinone and aldehyde nih.gov | Tetrahydropyran-4-ones nih.gov | Excellent |
Enantioselective Reductions and Oxidations, e.g., CBS Reduction principles
Enantioselective reductions and oxidations are fundamental transformations for creating chiral centers, particularly chiral alcohols from prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent method for the enantioselective reduction of a wide range of ketones to their corresponding secondary alcohols. alfa-chemistry.comwikipedia.org
The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with borane (BH₃) to form a catalyst-borane complex. nrochemistry.com This complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. nrochemistry.com This specific coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor. alfa-chemistry.comnrochemistry.com The subsequent hydride transfer occurs through a six-membered ring transition state, leading to the formation of the chiral alcohol with a predictable stereochemical outcome and typically high enantiomeric excess (>95% ee). alfa-chemistry.comnrochemistry.com This method has been explicitly used in synthetic routes toward complex natural products containing pyranone motifs, for example, in the reduction of an enone intermediate. nih.gov
Beyond the CBS reduction, other methods are crucial in pyranone synthesis. The Sharpless-Katsuki catalyst is used for the kinetic resolution of racemic furyl alcohols, which are precursors to pyranones. nih.gov In this process, one enantiomer of the alcohol is selectively oxidized, allowing for the separation of the unreacted, enantiomerically enriched alcohol. nih.gov
Table 3: Key Enantioselective Reductions and Oxidations
| Method | Catalyst/Reagent | Transformation | Key Features |
| CBS Reduction | Chiral Oxazaborolidine / Borane | Ketone to Chiral Alcohol alfa-chemistry.comchem-station.com | Highly predictable stereochemistry, >95% ee typical alfa-chemistry.com |
| Noyori Asymmetric Hydrogenation | Ru-BINAP-diamine complex / H₂ | Ketone to Chiral Alcohol mdpi.comuwindsor.ca | Effective for ketones with a π-system uwindsor.ca |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄ / Chiral Tartrate / TBHP | Allylic alcohol to Chiral Epoxide mdpi.com | Predictable facial selectivity |
| Sharpless Asymmetric Dihydroxylation | OsO₄ / Chiral Ligand | Alkene to Chiral Diol researchgate.net | High enantioselectivity |
Multi-Component Reactions in Pyranone Synthesis
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them valuable tools in sustainable chemistry. nih.govarkat-usa.org
The synthesis of pyran derivatives is well-suited to MCR strategies. These reactions often proceed through a domino or cascade sequence, such as a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization. nih.govresearchgate.net For example, pyran derivatives can be synthesized in excellent yields through a one-pot, three-component reaction of an aromatic aldehyde, a dione (like 4-hydroxy-6-methyl-2-pyrone), and an active methylene (B1212753) compound (such as malononitrile). nih.govarkat-usa.org The use of microwave irradiation can further accelerate these reactions and improve yields. arkat-usa.org Various catalysts, including ionic liquids, nano-catalysts, and Lewis acids, have been employed to facilitate these transformations under green conditions. nih.govnih.gov
Table 4: Examples of Multi-Component Reactions for Pyran Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Aromatic Aldehyde nih.gov | Malononitrile nih.gov | Hydroxy methyl pyranone nih.gov | Ionic Liquid, 80 °C nih.gov | Pyran derivative nih.gov |
| Aromatic Aldehyde arkat-usa.org | 4-hydroxy-6-methyl-2-pyrone arkat-usa.org | N-methyl-1-(methylthio)-2-nitroethenamine arkat-usa.org | Ammonium acetate, Microwave arkat-usa.org | Pyrano[4,3-b]pyran-5-one arkat-usa.org |
| Aromatic Aldehyde researchgate.net | Kojic acid researchgate.net | Malononitrile researchgate.net | Nano fluoroapatite researchgate.net | Pyrano[3,2-b]pyran researchgate.net |
| Aromatic Aldehyde nih.gov | Pyrazolone nih.gov | 4-hydroxy-6-methylpyridin-2-one nih.gov | Bimetallic magnetic catalyst nih.gov | Pyranopyrazolopyridone nih.gov |
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic synthesis is a powerful strategy that integrates the selectivity of biocatalytic reactions with the versatility of traditional organic chemistry. nih.govrjraap.com Enzymes offer unparalleled regio- and stereoselectivity under mild reaction conditions, making them ideal for synthesizing complex, bioactive compounds. nih.gov
In the synthesis of pyranones and their precursors, biocatalysis can be employed to establish key stereocenters with high fidelity. For example, enzymes can perform selective hydroxylations on complex scaffolds, which can then be chemically elaborated into the desired pyranone target. researchgate.net A modular chemoenzymatic synthesis of α-pyrone meroterpenoids has been demonstrated, beginning with a gram-scale biocatalytic hydroxylation of sclareolide. researchgate.net
Furthermore, enzymatic desymmetrization of symmetrical molecules is another elegant approach. For instance, the enzymatic desymmetrization of a triol has been used to create a chiral building block for carbohydrate synthesis, a field closely related to pyranone chemistry. mdpi.com Transaminases can be used to mediate the key amination of ketone precursors, which can then undergo cyclization to form nitrogen-containing heterocycles, showcasing the potential for enzymes to facilitate key bond formations in complex synthetic sequences. nih.gov The combination of biocatalytic steps with chemical transformations like radical-based reactions opens up novel and efficient retrosynthetic pathways. researchgate.net
Table 5: Applications of Biocatalysis in Synthesizing Pyranone Precursors
| Enzyme Class | Reaction Type | Substrate Example | Product Application |
| Cytochrome P450 Monooxygenases | Selective Hydroxylation | Terpenoid scaffolds (e.g., sclareolide) researchgate.net | Chiral intermediates for meroterpenoids researchgate.net |
| Hydrolases | Desymmetrization | Prochiral diols or diesters | Enantiopure building blocks |
| Oxidoreductases | Asymmetric Reduction | Prochiral ketones | Chiral alcohols as pyranone precursors mdpi.com |
| Transaminases | Asymmetric Amination | α-Diketones nih.gov | Chiral α-amino ketones for heterocycle synthesis nih.gov |
Chemical Reactivity and Transformations of 4 Methoxydihydro 2h Pyran 2,6 3h Dione
Reactions of the Anhydride (B1165640) Moiety
The cyclic anhydride functionality in 4-Methoxydihydro-2h-pyran-2,6(3h)-dione is the primary site for a variety of chemical transformations, including nucleophilic acyl substitution, ring-opening reactions, and selective reductions.
Nucleophilic Acyl Substitution Reactions
The carbonyl carbons of the anhydride are electrophilic and susceptible to attack by nucleophiles. These reactions proceed through a nucleophilic acyl substitution mechanism, where the initial attack leads to a tetrahedral intermediate that subsequently collapses, resulting in the cleavage of the C-O-C bond of the anhydride. The reactivity of the anhydride is influenced by the electron-withdrawing nature of the carbonyl groups.
Common nucleophiles that participate in these reactions include alcohols, amines, and organometallic reagents. For instance, reaction with an alcohol (alkolysis) would yield a monoester, while reaction with an amine (aminolysis) would produce a monoamide.
Ring-Opening Reactions with Various Nucleophiles
A prominent reaction of the anhydride moiety is its ring-opening upon attack by a nucleophile. This process breaks the cyclic structure and introduces new functional groups. The regioselectivity of the attack can be influenced by steric and electronic factors.
Table 1: Ring-Opening Reactions of this compound
| Nucleophile | Reagent Example | Product |
| Water | H₂O | 4-methoxy-2-oxohexanedioic acid |
| Alcohol | Methanol (CH₃OH) | Methyl 5-methoxy-6-oxo-3,6-dihydro-2H-pyran-2-carboxylate |
| Amine | Ammonia (NH₃) | 5-methoxy-6-oxo-3,6-dihydro-2H-pyran-2-carboxamide |
Selective Reduction of Carbonyl Groups
The carbonyl groups of the anhydride can be selectively reduced to alcohols. The choice of reducing agent is crucial to control the extent of reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both carbonyl groups to hydroxyl groups, leading to the corresponding diol.
Milder reducing agents, such as sodium borohydride (NaBH₄), can sometimes achieve selective reduction of one carbonyl group, yielding a lactone. The specific outcome often depends on the reaction conditions, including temperature and solvent.
Table 2: Reduction of this compound
| Reducing Agent | Expected Major Product |
| Lithium aluminum hydride (LiAlH₄) | 4-methoxyhexane-1,2,6-triol |
| Sodium borohydride (NaBH₄) | 6-hydroxy-4-methoxydihydro-2H-pyran-2-one |
Transformations Involving the Methoxy (B1213986) Group
The methoxy group at the C-4 position offers another site for chemical modification, primarily through ether cleavage or functional group interconversion.
Cleavage Reactions of Ether Linkages
The ether linkage of the methoxy group can be cleaved under strong acidic conditions, typically using hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. masterorganicchemistry.commasterorganicchemistry.com The reaction can follow either an Sₙ1 or Sₙ2 pathway depending on the substrate and reaction conditions. wikipedia.orgmasterorganicchemistry.com In the case of a methyl ether, the reaction generally proceeds via an Sₙ2 mechanism. masterorganicchemistry.commasterorganicchemistry.com
Cleavage of the methoxy group in this compound would result in the formation of a hydroxyl group at the C-4 position and a methyl halide.
Functional Group Interconversions at the C-4 Position
The methoxy group can potentially be converted into other functional groups. Following cleavage to the corresponding alcohol, a range of functional group interconversions can be envisioned. For example, the resulting hydroxyl group could be oxidized to a ketone, or it could be substituted with other nucleophiles under appropriate conditions.
These subsequent transformations would significantly expand the synthetic utility of the parent molecule, allowing for the introduction of diverse functionalities at the C-4 position.
Electrophilic and Nucleophilic Reactivity at Other Ring Positions
The chemical behavior of this compound is largely dictated by the functional groups present within its cyclic structure. The anhydride moiety, with its two electrophilic carbonyl carbons, is the primary site for nucleophilic attack. However, the methoxy group at the C4 position introduces additional reactivity considerations.
The oxygen atom of the methoxy group possesses lone pairs of electrons, which can exert a positive mesomeric effect (+M), donating electron density to the pyran ring. This can influence the reactivity of the adjacent methylene (B1212753) groups at the C3 and C5 positions. The increased electron density could potentially make the protons on these carbons slightly more acidic, facilitating enolate formation under appropriate basic conditions.
Cycloaddition Reactions and Annulation Strategies
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of complex cyclic systems. In the context of this compound, its potential participation in such reactions would depend on its ability to act as either a dienophile or, less likely, as a diene.
For the molecule to function as a dienophile, it would require the presence of a double bond within the ring, which the saturated "dihydro" pyran structure lacks. Therefore, in its native state, it is not a suitable candidate for typical [4+2] cycloaddition reactions.
However, it is conceivable that under specific reaction conditions, elimination of the methoxy group or other transformations could lead to the in-situ formation of an unsaturated intermediate, which could then participate in cycloaddition reactions. Annulation strategies, the formation of a new ring onto an existing one, would likely involve multi-step synthetic sequences. These could be initiated by the nucleophilic opening of the anhydride ring, followed by further functionalization and subsequent cyclization to build a new ring system.
Derivatization for Enhanced Structural Diversity
The anhydride functionality of this compound serves as a versatile handle for a wide range of chemical modifications, enabling the generation of a library of structurally diverse derivatives. The reaction of the anhydride with various nucleophiles is a primary strategy for derivatization.
Table 1: Potential Derivatization Reactions of this compound
| Nucleophile | Reagent Example | Product Class |
| Alcohols | Methanol, Ethanol | Monoesters |
| Amines | Ammonia, Primary Amines, Secondary Amines | Amic acids, Imides |
| Water | H₂O | Dicarboxylic acid |
| Grignard Reagents | Phenylmagnesium bromide | Keto-acids, Lactones |
| Friedel-Crafts Acylation | Benzene, AlCl₃ | Aromatic keto-acids |
These reactions typically proceed via the nucleophilic acyl substitution mechanism, where the incoming nucleophile attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. The resulting intermediate can then be subjected to further transformations to yield a variety of derivatives. For instance, the reaction with an amine would initially form an amic acid, which can then be cyclized, often with the aid of a dehydrating agent, to form the corresponding imide.
Furthermore, the methoxy group at the C4 position could potentially be a site for derivatization. Cleavage of the ether linkage, for example, would yield a hydroxyl group, which could then be further functionalized through esterification, etherification, or oxidation, thereby expanding the structural diversity of the resulting compounds.
Biosynthetic Pathways and Natural Occurrence of Pyran 2,6 3h Dione Systems
Identification of Natural Products Featuring the Dihydropyran-2,6(3H)-dione Core
The 2-pyrone moiety is a structural feature in a multitude of natural products. nih.gov These compounds are not limited to a single domain of life, having been isolated from fungi, bacteria, plants, and even animals. mdpi.com The structural diversity within this class is vast, with variations in substituents, their complexity, and their positions on the pyranone ring. mdpi.com
Many of these natural products are polyketide structures, which contributes to their structural variety. mdpi.com Fungi, in particular, are a rich source of aromatic compounds with attached pyranone rings. mdpi.com For instance, the mould metabolite xanthomegnin, originally found in Trichophyton megnini, and ochratoxin α, a cometabolite found in several mould species, both feature this core structure. mdpi.com Marine-derived fungi have also yielded such compounds; nipyrones A and B were isolated from Aspergillus niger found on a marine sponge. mdpi.com
Below is a table of representative natural products containing the pyranone or related heterocyclic core.
| Natural Product | Source Organism(s) | Key Structural Feature |
| Xanthomegnin | Trichophyton megnini, Penicillium spp., Aspergillus spp. mdpi.com | Polycyclic system with a pyranone ring mdpi.com |
| Ochratoxin α | Various mould species mdpi.com | 3-Methyl-8-hydroxyisochromanone core mdpi.com |
| Nipyrones A and B | Marine sponge-derived fungus Aspergillus niger mdpi.com | Pyranone derivatives mdpi.com |
| Salinipyrones A and B | Marine-derived bacterium Salinispora pacifica mdpi.com | By-products of a polyketide synthase (PKS) system mdpi.com |
| Xylindein | Fungus Chlorociboria aeruginosa mdpi.com | Extended quinone pigment with a benzopyranone structure mdpi.com |
Proposed Biosynthetic Routes to Methoxy-Substituted Pyranones
The introduction of a methoxy (B1213986) group onto a pyranone or related alkaloid structure is a key biosynthetic step that significantly influences the compound's properties. Research into the biosynthesis of complex natural products like quinine has shed light on this process. It was demonstrated that the methoxy group in quinine is introduced early in the biosynthetic pathway. biorxiv.orgmpg.denih.gov The proposed route involves the hydroxylation of an early precursor, tryptamine, followed by an O-methylation step to produce 5-methoxytryptamine. mpg.denih.gov This methoxylated intermediate is then carried through the remainder of the pathway. mpg.de
This principle of early-stage methoxylation is not unique to alkaloids. In the engineered biosynthesis of the styrylpyrone 11-methoxy-bisnoryangonin in E. coli, the pathway relies on enzymes that act on a methoxy-containing precursor, feruloyl-CoA. nih.gov An artificial pathway was constructed using five genes to produce the compound from L-tyrosine, demonstrating that multi-enzyme systems are required for the synthesis of such molecules. nih.gov The promiscuity of some downstream pathway enzymes allows them to process both methoxylated and non-methoxylated substrates, leading to a diversity of final products within the same organism. biorxiv.orgmpg.denih.gov
Enzymatic Transformations in the Formation of Pyranone Derivatives
The formation of the pyranone ring itself is a complex process governed by specific classes of enzymes. In plants, the biosynthesis of 2-pyrones often depends on the activity of either type III polyketide synthase (PKS)-like 2-pyrone synthases or hydroxylating 2-oxoglutarate dependent dioxygenases. nih.gov These enzymes exhibit broad substrate specificity, allowing them to utilize a variety of natural and artificial coenzyme A (CoA) esters as starting materials. nih.gov This flexibility enables the efficient, one-step synthesis of a wide range of pyrone natural products and their derivatives. nih.gov
For example, a 2-pyrone synthase from Gerbera x hybrida (Gh2PS2) and two dioxygenases from Arabidopsis thaliana (AtF6'H1 and AtF6'H2) were shown to have broad substrate specificity in vitro, facilitating the "green" synthesis of this class of compounds. nih.gov In the biosynthesis of certain benzopyranones, such as flavonoids, chalcone isomerase enzymes (CHI) play a crucial role, catalyzing the annulation of a 2'-OH chalcone to form a flavanone. nih.gov
Origin and Ecological Role of Naturally Occurring Pyranones
Pyranones are secondary metabolites, meaning they are not essential for the primary growth and reproduction of the organism but often serve specialized functions. A significant number of these compounds are produced by endophytic fungi, which live within plant tissues. nih.gov These fungal secondary metabolites are believed to play a crucial role in the host-endophyte relationship and the broader ecosystem. nih.gov
The biological activities of these compounds suggest their primary ecological role is defensive. Many pyranones isolated from endophytic fungi exhibit antibacterial, antifungal, antiviral, insecticidal, and anti-inflammatory properties. nih.gov This chemical arsenal can protect the host plant from pathogens and herbivores. nih.gov Beyond defense, pyranones can also act as signaling molecules. mdpi.com For instance, styrylpyrones produced by mushrooms are thought to have a role similar to that of flavonoids in plants, which includes signaling and defense. mdpi.com The production of these bioactive metabolites is a key aspect of the ecological strategy of the producing organisms, contributing to their survival and competitive ability. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science
A Versatile Synthetic Intermediate: 4-Methoxydihydro-2h-pyran-2,6(3h)-dione in Complex Molecule Synthesis
The pyran-2-one scaffold, a core component of this compound, is a recurring motif in a vast array of natural products and serves as a powerful building block for the synthesis of diverse heterocyclic systems. mdpi.comnih.gov The reactivity of this scaffold allows for its elaboration into more complex molecular architectures.
A Precursor in the Total Synthesis of Natural Products, Including Polyene Macrolides
While direct utilization of this compound in the total synthesis of polyene macrolides is not yet extensively documented, the synthesis of these complex natural products often relies on intermediates with similar structural motifs. nih.govnih.gov The synthesis of the polyol chains characteristic of polyene macrolides frequently involves the use of cyclic precursors that can be strategically opened and functionalized. The structural features of this compound, with its reactive anhydride (B1165640) and stereocenter potential, make it a promising candidate for future applications in the stereocontrolled synthesis of fragments of these and other complex natural products.
A Building Block for the Construction of Complex Heterocyclic Systems
Pyran-2-one derivatives are well-established as valuable precursors for the synthesis of a wide variety of heterocyclic compounds. mdpi.com The pyran ring can be retained, fused, or linked to other rings, or it can undergo rearrangement reactions to yield different heterocyclic cores. These transformations are driven by the electrophilic and nucleophilic centers within the pyran-2-one structure. The presence of the methoxy (B1213986) group in this compound can influence the regioselectivity of these reactions, offering a handle for chemists to control the outcome of their synthetic routes.
A Scaffold for the Development of Combinatorial Chemistry Libraries
The concept of using privileged scaffolds to generate large libraries of structurally diverse compounds is a cornerstone of modern drug discovery and materials science. nih.gov The pyran-2,6-dione core of the title compound represents a viable scaffold for combinatorial chemistry. By systematically introducing a variety of substituents at different positions of the ring, a vast number of unique molecules can be synthesized and screened for desired biological activities or material properties. This approach accelerates the discovery process for new pharmaceuticals and functional materials.
Integration into Polymer and Supramolecular Chemistry
The application of this compound in the fields of polymer and supramolecular chemistry is an area of growing interest. The ability of the molecule to undergo ring-opening polymerization or to participate in non-covalent interactions makes it a candidate for the creation of novel materials with tailored properties. While specific examples involving this compound are still emerging, the broader class of pyran derivatives has shown promise in these areas.
A Potential Lead in Agrochemical Development
The search for new and effective herbicides with novel modes of action is a continuous effort in agricultural science. Derivatives of pyran-2,4-dione have shown promise as herbicidal lead compounds. mdpi.com
Insights from Molecular Mode of Action Studies: Carbon Metabolism and Cytoskeleton Disruption
Recent research on a structurally related compound, 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione, has provided valuable insights into the potential herbicidal mode of action for this class of molecules. mdpi.com Preliminary studies suggest that these compounds may exert their herbicidal effects by disrupting fundamental cellular processes in weeds, including carbon metabolism and the formation of the cytoskeleton. mdpi.combohrium.com
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Structure Activity Relationship Sar and Structure Mechanism of Action Studies
Principles of Structure-Activity Relationship Analysis for Pyranone Derivatives
Structure-Activity Relationship (SAR) analysis is a foundational element in drug discovery that systematically investigates how modifications to a molecule's chemical structure influence its biological activity. oncodesign-services.com For the pyranone class of compounds, SAR studies aim to identify the key structural features that determine the potency, selectivity, and pharmacological properties of the derivatives. iosrjournals.org The process involves the synthesis and biological testing of a series of structurally related compounds to map out which parts of the molecule are essential for its function. oncodesign-services.com
Key structural features of pyranones that are often analyzed include:
The Pyranone Core: The six-membered heterocyclic ring is the fundamental scaffold. Its inherent electronic and conformational properties are the starting point for all SAR studies. iosrjournals.org
Functional Groups: Hydroxyl (-OH) and carbonyl (C=O) groups are common in pyranone derivatives and are critical to their reactivity and polarity. These groups frequently participate in hydrogen bonding with biological targets, which can be crucial for activity. iosrjournals.org
Ring Substituents: The type, position, and orientation of various substituents—such as alkyl, aryl, or halogen groups—attached to the pyranone ring can dramatically alter a compound's biological profile. iosrjournals.org
The ultimate goal of SAR is to guide the lead optimization process, enabling medicinal chemists to rationally design new analogs with improved efficacy and reduced off-target effects, and to provide data for developing predictive computational models. oncodesign-services.com
Elucidation of Molecular Recognition and Binding Interactions
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For pyranone derivatives, understanding how they recognize and bind to their biological targets (e.g., enzymes or receptors) is crucial for explaining their activity.
Studies on various pyranone derivatives have shed light on these interactions. For instance, pyrano[2,3-d]pyrimidine-2,4-dione analogues designed as PARP-1 inhibitors have been shown to form key hydrogen bonds with amino acid residues like Tyr907 within the enzyme's active site. researchgate.net Similarly, docking studies of pyranopyrazole derivatives targeting the main protease (Mpro) of the SARS-CoV-2 virus have revealed specific binding modes within the active site that are essential for their inhibitory action. mdpi.com In another example, derivatives of pyrido[1,2-e]purine-2,4(1H,3H)-dione, which inhibit the enzyme ThyX in Mycobacterium tuberculosis, form multiple hydrogen bonds with arginine residues (Arg199, Arg107) and engage in π-stacking with the FAD cofactor. mdpi.com Some heterocyclic systems, such as pyrrolone derivatives, can even target allosteric, intracellular binding sites on receptors, offering a noncompetitive mode of inhibition. nih.gov
Investigation of Mechanism of Action at a Molecular Level, e.g., enzymatic inhibition, receptor modulation
The biological effects of pyranone derivatives are a direct result of their molecular mechanism of action. The primary mechanisms investigated for this class of compounds are enzymatic inhibition and receptor modulation.
Enzymatic Inhibition: Many pyranone derivatives exert their effects by inhibiting specific enzymes.
Protease Inhibition: Certain 6-substituted 2-pyranones have been identified as inactivators of the serine protease α-chymotrypsin. acs.org More recently, pyranopyrazole derivatives were found to inhibit the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. mdpi.com
DNA Repair Enzyme Inhibition: A novel series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives act as potent inhibitors of Poly(ADP-ribose) polymerases-1 (PARP-1). researchgate.net Since PARP-1 is a key enzyme in DNA damage repair, its inhibition in cancer cells can lead to genomic instability and cell death. researchgate.net
Glucan Synthase Inhibition: Pyridazinone analogs, which are structurally related to pyranones, have been developed as potent inhibitors of β-1,3-glucan synthase, an enzyme essential for the formation of the fungal cell wall, demonstrating antifungal activity. nih.gov
Receptor Modulation: Pyranone-related structures can also act on cellular receptors to modulate their function.
Cannabinoid Receptor Agonism: A series of N-aryl-2-pyridone-3-carboxamide derivatives have been shown to act as agonists of the human cannabinoid receptor type II (CB2R). nih.gov Activation of this receptor is linked to analgesic and anti-inflammatory processes. nih.gov
Chemokine Receptor Modulation: Pyrrolone derivatives have been characterized as inverse agonists that bind to an intracellular site on CC chemokine receptors like CCR1. nih.gov This provides a unique pharmacological approach to modulating inflammatory responses regulated by these receptors. nih.gov
Impact of Substitution Patterns on Biological Efficacy and Selectivity
The substitution pattern on the pyranone scaffold is a determining factor for both biological efficacy and target selectivity. nih.gov Minor changes to the substituents can lead to significant differences in activity, a principle that is central to SAR studies.
For example, in a study of pyranone derivatives isolated from the endophytic fungus Phoma sp., compounds were tested for cytotoxicity against the HL-60 human tumor cell line. nih.gov The results showed that compound 3 (phomapyrone B), which has a carboxylic acid side chain, exhibited stronger inhibitory activity (IC50 = 27.90 μM) than compound 2 (phomapyrone A), which features an ester bond (IC50 = 34.62 μM), suggesting that the presence of the carboxylic acid enhances cytotoxicity in this context. nih.govresearchgate.net
In the development of anti-Alzheimer's agents based on pyran structures, it was found that derivatives with a methoxy (B1213986) substitution and a longer chain linker showed the best activity in cholinesterase inhibition. nih.gov Furthermore, attaching a propargylamine (B41283) group at the 3-position of a coumarin (B35378) (a benzopyranone) scaffold conferred high selectivity for inhibiting monoamine oxidase-B (MAO-B), another important target in neurodegenerative diseases. nih.gov
Similarly, SAR studies on novel α-pyrone derivatives as inhibitors of Candida albicans biofilm formation found that specific substitutions were critical for high potency. acs.org Compounds with certain phenyl substitutions (e.g., 4-fluoro, 4-bromo, 4-chloro) demonstrated a significant reduction in biofilm formation, highlighting the influence of electronic and steric factors on antibiofilm activity. acs.org
| Pyranone Derivative Class | Substituent/Structural Feature | Biological Target/Activity | Observed SAR Finding | Reference |
|---|---|---|---|---|
| Phomapyrones | Carboxylic acid vs. Ester side chain | Cytotoxicity (HL-60 cells) | The carboxylic acid derivative showed stronger activity (lower IC50) than the ester derivative. | nih.gov |
| Pyran-based Cholinesterase Inhibitors | Methoxy group and long-chain linker | Anti-Alzheimer's (Cholinesterase inhibition) | Derivatives with these features demonstrated the best activity. | nih.gov |
| Coumarin Derivatives | Propargylamine at 3-position | Anti-Alzheimer's (MAO-B inhibition) | This substitution conferred the most selectivity for MAO-B. | nih.gov |
| α-Pyrone Analogues | Halogen substitutions on a phenyl ring | Antifungal (C. albicans biofilm inhibition) | Specific substitutions (e.g., 4-fluoro, 4-bromo) led to significant biofilm inhibition (>80%). | acs.org |
| Pyrano[2,3-d]pyrimidine-2,4-diones | Varied aryl substitutions | Anticancer (PARP-1 Inhibition) | Specific substitutions led to compounds S2 and S7 being the most potent inhibitors, while compound S8 was the most cytotoxic against cancer cell lines. | researchgate.net |
Computational Approaches to SAR Studies
Computational chemistry provides powerful tools to accelerate SAR studies, predict the activity of novel compounds, and rationalize experimental findings at a molecular level. nih.govoncodesign-services.com These in silico methods save considerable time and resources compared to relying solely on chemical synthesis and biological testing. nih.gov
Molecular Docking: This technique is widely used to predict the preferred binding orientation of a ligand (like a pyranone derivative) to its molecular target. oncodesign-services.com It was used to explore the binding modes of pyrano[2,3-d]pyrimidine analogues in the PARP-1 active site and to understand how pyridone derivatives interact with the CB2 cannabinoid receptor. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical correlations that link the physicochemical properties of a series of compounds to their biological activities. nih.gov A 2D-QSAR model, for example, was used to guide the design of new indolyl derivatives containing pyran rings as potent antioxidants. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time. This can provide insights into the stability of binding interactions and the role of solvent molecules, as demonstrated in studies of spirocyclic ketals derived from 2H-pyran-2-ones. mdpi.com
Density Functional Theory (DFT): Quantum mechanical calculations, such as DFT, can be used to investigate the electronic properties of molecules. mdpi.com DFT has been employed to calculate molecular electrostatic potentials and bond dissociation energies for pyranone derivatives, helping to predict their reactivity and stability. mdpi.commdpi.com
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Strategies for Enhanced Efficiency
Furthermore, microwave-assisted organic synthesis (MAOS) could be investigated as a means to accelerate reaction times and improve yields for the synthesis of this target molecule. semanticscholar.org The development of catalytic methods, potentially employing transition metals or organocatalysts, could also lead to more efficient and selective syntheses. A key challenge will be the introduction of the methoxy (B1213986) group at the 4-position with high regioselectivity. Strategies such as the Michael addition of methanol to a corresponding unsaturated precursor or the functionalization of a pre-existing pyran-2,6-dione scaffold could be explored.
Exploration of Undiscovered Reactivity Profiles
The pyran-2-one ring is known to be susceptible to nucleophilic attack at several electrophilic centers, making it a versatile building block in organic synthesis. semanticscholar.org The reactivity of 4-Methoxydihydro-2H-pyran-2,6(3H)-dione is expected to be influenced by the electron-donating methoxy group at the 4-position. This substituent may modulate the electrophilicity of the carbonyl carbons and the C4 position, potentially leading to unique reactivity profiles compared to unsubstituted or differently substituted pyran-2,6-diones.
Future research should systematically investigate the reactions of this compound with a variety of nucleophiles, electrophiles, and dienophiles. semanticscholar.org For instance, its behavior in cycloaddition reactions, such as the Diels-Alder reaction, could provide access to complex polycyclic systems. semanticscholar.org Ring-opening reactions with nucleophiles like amines or alcohols could yield functionalized acyclic compounds that may serve as valuable synthetic intermediates. Understanding these fundamental reactivity patterns will be crucial for utilizing this compound as a versatile synthon in the construction of more complex molecules.
Advanced Computational Modeling for Property Prediction
Computational chemistry offers powerful tools for predicting the physical, chemical, and biological properties of molecules before their synthesis and experimental evaluation. mdpi.com In the case of this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. mdpi.com These calculations can also be used to predict its reactivity through the analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps, which can identify the most likely sites for electrophilic and nucleophilic attack. mdpi.com Furthermore, molecular dynamics (MD) simulations could be used to study its conformational flexibility and interactions with solvents or biological macromolecules. mdpi.com This computational pre-screening can guide experimental efforts, saving time and resources by prioritizing the most promising avenues of research.
Identification of Novel Biological Targets and Applications
Pyrans are a class of heterocyclic compounds that are prevalent in many natural products and have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. mdpi.comnih.gov The specific biological potential of this compound remains to be explored.
Future research should involve screening this compound against a diverse array of biological targets to identify any potential therapeutic applications. This could include assays for antimicrobial activity against various bacterial and fungal strains, as well as cytotoxicity assays against different cancer cell lines. nih.govnih.gov The presence of the methoxy group and the cyclic anhydride (B1165640) functionality may confer unique biological properties. Should any promising activity be identified, further studies could focus on elucidating the mechanism of action and identifying the specific molecular targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could then be undertaken to optimize the biological activity.
Sustainable Synthesis and Green Chemistry Approaches
In line with the growing importance of environmentally friendly chemical processes, future research on this compound should incorporate the principles of green chemistry. This involves the development of synthetic routes that minimize waste, use less hazardous reagents and solvents, and are energy-efficient.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxydihydro-2H-pyran-2,6(3H)-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of substituted dihydro-2H-pyran-diones typically involves cyclization of substituted glutaric acid derivatives or anhydride formation under acidic conditions. For example, microwave-assisted synthesis using acetic anhydride (as in ) can enhance reaction efficiency. Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., Lewis acids) critically impact yield and purity. Optimization may require iterative adjustments, as seen in analogous dimethyl derivatives (e.g., 6,6-dimethyldihydro-2H-pyran-2,4(3H)-dione, synthesized via cyclization with 95% purity ).
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Identify methoxy (-OCH3) protons as a singlet near δ 3.3–3.5 ppm, and confirm the absence of acidic protons (e.g., -OH) to verify anhydride formation.
- 13C NMR : Look for carbonyl signals (C=O) at ~170–180 ppm and methoxy carbons at ~55 ppm.
- IR : Strong absorptions at ~1750–1850 cm⁻¹ (stretching of cyclic anhydride C=O) and ~1200 cm⁻¹ (C-O-C ether linkage).
- MS : Molecular ion peaks (M⁺) should align with the molecular formula (C7H10O4, exact mass 170.0579). Contaminants can be detected via fragment patterns .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Similar to structurally related anhydrides (e.g., 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione), this compound may cause skin/eye irritation (H315, H319) or respiratory sensitization (H335). Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere to prevent hydrolysis. Refer to GHS hazard codes and first-aid protocols for analogous compounds .
Advanced Research Questions
Q. In computational studies, how does the methoxy substituent affect the electronic structure and reactivity of dihydro-2H-pyran-2,6-dione derivatives?
- Methodological Answer : Density functional theory (DFT) calculations can model the electron-withdrawing effect of the methoxy group, which stabilizes the carbonyl groups and alters nucleophilic attack sites. Compare frontier molecular orbitals (HOMO/LUMO) with non-substituted analogs (e.g., dihydro-2H-pyran-2,6(3H)-dione, CAS 5926-95-4) to predict regioselectivity in reactions like Diels-Alder or nucleophilic substitutions. Experimental validation via X-ray crystallography (as in ) can confirm computational predictions .
Q. How can researchers resolve contradictions in reported spectroscopic data for dihydro-2H-pyran-2,6-dione derivatives, such as unexpected peaks or splitting patterns?
- Methodological Answer : Discrepancies may arise from tautomerism, residual solvents, or stereoisomerism. For example, highlights anomeric mixtures in ribosylated diones. Strategies include:
- Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomers).
- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify connectivity.
- Crystallography : Resolve ambiguities via single-crystal structures (e.g., triclinic packing in ).
- HPLC-MS : Detect impurities or by-products .
Q. What strategies optimize regioselectivity in the synthesis of substituted dihydro-2H-pyran-2,6-diones?
- Methodological Answer :
- Steric Control : Bulky substituents (e.g., 4,4-dimethyl groups) direct nucleophilic attack to less hindered positions .
- Catalytic Approaches : Use chiral catalysts (e.g., organocatalysts) for enantioselective synthesis.
- Microwave Irradiation : Enhances reaction specificity and reduces side products (e.g., achieved 96% yield via microwave-assisted synthesis).
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) to guide regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
